Product packaging for fradicin(Cat. No.:CAS No. 1403-61-8)

fradicin

Cat. No.: B1171529
CAS No.: 1403-61-8
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Description

Fradicin (CAS 1403-61-8) is an antifungal compound originally isolated from the bacterium Streptomyces fradiae . It belongs to the class of secondary metabolites produced by actinobacteria, which are a prolific source of bioactive molecules . The historical discovery of this compound is linked to the groundbreaking work in Selman Waksman's laboratory, which also led to the isolation of other critical antibiotics like streptomycin and neomycin . While its precise modern mechanism of action is an area of ongoing research, its fundamental value as an antifungal agent of bacterial origin is well-established. Researchers utilize this compound in microbiological and biotechnological studies to investigate fungal-bacterial interactions, explore the biosynthesis of secondary metabolites, and for the screening of compound libraries. It is critical to note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should follow standard laboratory safety protocols. The chemical formula of this compound is C30H34N4O4 .

Properties

CAS No.

1403-61-8

Molecular Formula

C4H6ClN5

Synonyms

fradicin

Origin of Product

United States

Biological Activities and Mechanisms of Fradicin

Antifungal Activity Spectrum and Potency Analysis

Fradicin exhibits a notable spectrum of activity, primarily targeting fungi, with little to no effect on bacteria or actinomycetes. who.intcapes.gov.br Its potency varies among different fungal groups, with some studies indicating greater activity against yeast-like fungi, while others show significant effects on filamentous fungi. who.int

The antifungal potential of this compound has been quantified using in vitro susceptibility tests, which determine the minimum concentration of the antibiotic required to inhibit fungal growth (fungistatic) or to kill the fungus (fungicidal). who.int These assays typically involve exposing fungal cultures to a range of this compound concentrations in a suitable growth medium, such as peptone-glucose broth, and observing for growth inhibition over a period of incubation. who.int The results from such assays demonstrate that this compound's efficacy is concentration-dependent and varies by the target organism. who.intgoogle.com

Research has established the minimum inhibitory concentrations (MICs) required for complete inhibition of various fungi. google.com The fungistatic and fungicidal activities against several species have been documented, highlighting its differential effects. For instance, this compound can be fungistatic at lower concentrations and become fungicidal at higher concentrations. who.int

Table 1: In Vitro Antifungal Activity of this compound Against Various Fungal Species This table is interactive. You can sort and filter the data.

Fungal Species Type Minimum Concentration for Complete Inhibition (µg/mL) Reference
Aspergillus niger Filamentous Fungus 1.25 google.com
Aspergillus oryzae Filamentous Fungus 5 google.com
Penicillium glaucum Filamentous Fungus 0.5 google.com
Trichophyton interdigitale Filamentous Fungus 2.5 google.com
Mucor mucedo Filamentous Fungus 10 google.com
Fusarium sp. Filamentous Fungus 16.6 (Fungistatic) who.int
Candida albicans Yeast-like Organism 8.3 (Fungistatic) who.int
Saccharomyces sahe Yeast-like Organism 10 google.com
Torula rubra Yeast-like Organism 2.5 google.com
Willia anomala Yeast-like Organism 10 google.com

This compound has demonstrated activity against a range of both filamentous fungi and yeast-like organisms. who.int

Among filamentous fungi, it is notably effective against species like Penicillium glaucum, with an MIC of 0.5 µg/mL, and Aspergillus niger, with an MIC of 1.25 µg/mL. google.com Its activity extends to dermatophytes such as Trichophyton interdigitale (MIC of 2.5 µg/mL). google.com The fungicidal action of this compound was observed to be more rapid against Penicillium notatum and Fusarium sp. (killing them within 48 hours) compared to Aspergillus niger (requiring over 96 hours). who.int

In studies involving yeast-like fungi, this compound shows significant inhibitory action. It is active against Candida albicans with a fungistatic concentration of 8.3 µg/mL. who.int An interesting phenomenon observed with C. albicans is that at concentrations just below the inhibiting level, this compound induces extensive filamentation, a change from its normal yeast-like budding growth. who.int This effect is reversible when the cells are transferred to a this compound-free medium. who.int The antibiotic is also active against other yeasts, including Torula rubra, Saccharomyces sahe, and Willia anomala. google.com

Antimicrobial Effects Beyond Fungi

While this compound is a potent antifungal agent, its activity against other microbial groups is limited.

Multiple studies have concluded that this compound lacks significant antibacterial activity. annualreviews.orgwho.int Tests against both Gram-positive and Gram-negative bacteria have shown very high MIC values, indicating a lack of effectiveness. For example, the minimum concentration required to inhibit Staphylococcus aureus and Escherichia coli was reported to be greater than 100 µg/mL, a level not considered therapeutically relevant for an antibacterial agent. google.com

This compound's specificity for fungi is a defining characteristic. It is reported to have very little to no activity against actinomycetes, the same group of bacteria from which it is derived. who.int This narrow spectrum of activity distinguishes it from broad-spectrum antibiotics that affect a wide range of bacteria and sometimes fungi. who.int

Biosynthesis and Genetic Determinants of Fradicin Production

Elucidation of the Fradicin Biosynthetic Pathway

The elucidation of a biosynthetic pathway involves identifying the starting materials, the sequence of enzymatic reactions, and the various intermediate compounds formed. For many polyketide-derived antibiotics, this is a complex undertaking.

The backbone of polyene antibiotics like this compound is assembled by a Type I polyketide synthase (PKS). These large, modular enzymes utilize simple acyl-CoA precursors derived from primary metabolism. The biosynthesis of polyketides involves a starter unit and several extender units that are sequentially added. nih.gov

For a typical polyene macrolide, the likely precursor molecules include:

Starter Unit: Often a simple short-chain acyl-CoA such as acetyl-CoA or propionyl-CoA.

Extender Units: Primarily malonyl-CoA and its derivatives, like methylmalonyl-CoA, which are repeatedly added to the growing polyketide chain. nih.gov

These precursor molecules are products of central carbon metabolism, linking primary and secondary metabolism within the organism.

The biosynthesis of a polyene by a Type I PKS is a cyclical process. Each module of the PKS is responsible for one round of chain extension and modification. The key enzymatic domains within a PKS module and their functions are outlined below:

Enzyme Domain Function
Acyltransferase (AT)Selects the appropriate extender unit (e.g., malonyl-CoA) and loads it onto the acyl carrier protein.
Acyl Carrier Protein (ACP)Tethers the growing polyketide chain and the extender unit.
Ketosynthase (KS)Catalyzes the Claisen condensation between the growing chain and the extender unit, elongating the chain.
Ketoreductase (KR)Reduces the β-keto group to a hydroxyl group.
Dehydratase (DH)Removes a water molecule, creating a double bond.
Enoylreductase (ER)Reduces the double bond to a single bond.

The specific combination and activity of KR, DH, and ER domains in each module determine the final pattern of hydroxyl groups and double bonds in the polyketide backbone. Following the assembly of the macrolactone ring, further post-PKS modifications, such as glycosylation and hydroxylation, are often required to produce the final bioactive antibiotic. In the case of many polyenes, a mycosamine (B1206536) sugar moiety is attached, which is crucial for its antifungal activity. researchgate.net

Genomic Analysis of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for antibiotic biosynthesis are typically clustered together on the bacterial chromosome. The analysis of these BGCs provides significant insights into the production of secondary metabolites. mdpi.com

While the specific this compound BGC remains to be identified and characterized, it is expected to reside on the linear chromosome of Streptomyces fradiae. Streptomyces genomes are known to be rich in BGCs, often dedicating a significant portion of their large genomes to secondary metabolism. mdpi.comasm.org A typical polyene BGC is large, often exceeding 100 kb in size, and contains genes for the PKS, tailoring enzymes, regulators, and transport proteins. The organization of these genes is often co-linear with the biosynthetic steps.

Comparative genomic analyses of Streptomyces species have revealed both conservation and diversity among BGCs. nova.edunih.gov For instance, the BGC for the macrolide antibiotic tylosin (B1662201) in Streptomyces fradiae is approximately 85 kb and contains 43 genes. jmb.or.kr Similarly, the neomycin BGC in the same organism is also extensive. mdpi.com

A comparative analysis of a putative this compound BGC with known polyene BGCs, such as those for candicidin (B1668254) or nystatin, would likely reveal conserved domains within the PKS modules corresponding to their shared polyene structure. However, differences in the number of modules, domain organization, and tailoring enzymes would account for the unique chemical structure of this compound.

Feature Tylosin BGC (S. fradiae) Neomycin BGC (S. fradiae) Putative this compound BGC
Size ~85 kbNot fully specified but extensiveLikely > 100 kb
Core Enzymes Type I PKSAminoglycoside biosynthetic enzymesType I PKS
Regulatory Genes Multiple (e.g., tylP, tylQ, tylR, tylS, tylT) jmb.or.krnih.govPresent (e.g., neoR) mdpi.comExpected to have pathway-specific regulators
Resistance Genes PresentPresentExpected to be present

Genetic Regulation of this compound Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated at the genetic level to ensure it occurs at the appropriate time in the organism's life cycle, typically during the stationary phase. This regulation is complex and involves a hierarchical network of regulatory proteins. nih.gov

Regulatory Elements and Transcription Factors

The regulation of antibiotic biosynthesis in Streptomyces is a multi-layered process involving various genetic components. researchgate.netfrontiersin.org While specific regulators for this compound are not yet identified, the regulatory framework for other antibiotics produced by Streptomyces fradiae, such as tylosin, provides a model for the likely control mechanisms. jmb.or.kr

Key Regulatory Components in Streptomyces

Regulatory Element/FactorGeneral Function in StreptomycesProbable Role in this compound Biosynthesis
Cluster-Situated Regulators (CSRs) Genes located within the biosynthetic gene cluster that often act as primary activators for the expression of the entire pathway. A common family is the Streptomyces Antibiotic Regulatory Proteins (SARPs). frontiersin.orgnih.govA dedicated SARP-like activator is likely present within the this compound BGC, directly controlling the transcription of biosynthetic genes.
Pleiotropic Regulators Global regulators that affect multiple cellular processes, including morphological differentiation and the production of several secondary metabolites. AdpA is a well-studied example. frontiersin.orgThe initiation of this compound biosynthesis is likely influenced by global regulators that coordinate secondary metabolism with the overall physiological state of the cell.
Two-Component Systems Consist of a sensor kinase and a response regulator, allowing the cell to respond to environmental signals by phosphorylating target proteins, which can then modulate gene expression.These systems are likely involved in sensing environmental cues, such as nutrient availability, and transducing these signals to regulate the this compound biosynthetic genes.
Sigma Factors Alternative sigma factors can direct RNA polymerase to the promoters of specific sets of genes, including those for secondary metabolism, often in response to stress or developmental signals.Specific sigma factors may be responsible for initiating the transcription of the this compound gene cluster at the appropriate stage of the life cycle.

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription. nih.govkhanacademy.org In Streptomyces, a cascade of these factors ensures that antibiotic production is tightly controlled and occurs at the appropriate time. frontiersin.org For instance, the regulation of tylosin production in S. fradiae involves multiple transcriptional regulators acting in both positive and negative fashions, in conjunction with a signaling ligand. jmb.or.kr A similar complex regulatory network is expected to govern this compound biosynthesis.

Environmental and Nutritional Control of Gene Expression

The production of secondary metabolites in Streptomyces is highly sensitive to environmental and nutritional conditions. researchgate.netoup.commdpi.com These factors can influence gene expression at the transcriptional and post-transcriptional levels, ultimately affecting the yield of the final product. khanacademy.orgtandfonline.com

Environmental and Nutritional Factors Influencing Antibiotic Production

FactorEffect on Secondary Metabolism in Streptomyces
Carbon Source The type and concentration of the carbon source can have a significant impact. Readily metabolizable sugars like glucose often repress the production of antibiotics, a phenomenon known as carbon catabolite repression. tandfonline.comscielo.org.mx
Nitrogen Source Nitrogen availability is a critical regulator. Certain nitrogen sources, particularly ammonium (B1175870), can suppress the biosynthesis of many antibiotics. mdpi.com The metabolism of precursors for protylonolide (B1234252) in S. fradiae has been shown to be subject to ammonium regulation. perflavory.com
Phosphate (B84403) Phosphate limitation is a common trigger for the onset of secondary metabolism in Streptomyces. High concentrations of inorganic phosphate often inhibit antibiotic production.
pH The pH of the culture medium can influence nutrient uptake and the activity of extracellular enzymes, thereby affecting growth and secondary metabolite synthesis.
Trace Elements The presence of specific metal ions can be crucial for the activity of enzymes involved in the biosynthetic pathway.

These external signals are perceived by the cell and transduced through regulatory networks, such as two-component systems, to modulate the expression of biosynthetic gene clusters. researchgate.net Therefore, optimizing the fermentation medium and culture conditions is a critical aspect of enhancing this compound production.

Strain Improvement and Pathway Engineering for Enhanced Production

To improve the yield of this compound, various strategies can be employed, ranging from classical mutagenesis to modern genetic engineering techniques. frontiersin.orgmdpi.com

Mutagenesis and Selection Strategies

Random mutagenesis followed by screening and selection is a well-established method for improving the productivity of industrial microorganisms. mdpi.comwhiterose.ac.uk

Common Mutagenesis Techniques

Mutagenesis MethodDescriptionApplication in Streptomyces
UV Irradiation A physical mutagen that causes DNA damage, leading to mutations. It is a convenient and widely used method for inducing genetic variability. whiterose.ac.ukUV mutagenesis has been successfully used to increase the production of various antibiotics in Streptomyces species. For example, it led to altered colony morphology and increased tylosin yield in S. fradiae. whiterose.ac.uk
Chemical Mutagenesis Involves the use of chemical agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) or ethyl methanesulfonate (B1217627) (EMS) to induce mutations.These agents have been effective in generating high-yielding mutants of various Streptomyces strains.
Atmospheric and Room Temperature Plasma (ARTP) A newer physical mutagenesis technique that generates reactive species to induce DNA damage and has been shown to be effective for strain improvement. mdpi.comARTP mutagenesis has been used to significantly enhance neomycin production in S. fradiae. mdpi.com

After mutagenesis, a high-throughput screening method is essential to identify mutants with enhanced this compound production. This often involves growing a large number of mutants in microplates and assaying for antibiotic activity. jmb.or.kr

Application of Synthetic Biology and CRISPR Technologies

Modern synthetic biology and genome editing tools like CRISPR/Cas9 offer precise and powerful approaches for strain improvement. oup.comfrontiersin.orgnih.gov

Synthetic Biology and CRISPR-Based Strategies for Enhancing this compound Production

TechnologyApproachPotential Application for this compound
CRISPR/Cas9 Genome Editing Allows for precise deletion, insertion, or replacement of genes. An efficient CRISPR/Cas9n-mediated genome editing system has been established in S. fradiae for neomycin production. nih.govresearchgate.netasm.orgThis technology could be used to knockout competing metabolic pathways to redirect precursors towards this compound biosynthesis, or to remove negative regulatory elements that suppress the this compound gene cluster. researchgate.net
Promoter Engineering Replacing the native promoter of the this compound BGC with a strong, constitutive promoter can lead to overexpression of the biosynthetic genes and increased product yield.This approach can uncouple this compound production from its native complex regulation, leading to higher and more consistent yields.
Pathway Refactoring Involves redesigning and reassembling the entire biosynthetic gene cluster to optimize its expression and function, often in a heterologous host. frontiersin.orgIf the this compound BGC is identified, it could be refactored and expressed in a well-characterized Streptomyces chassis strain that has been optimized for high-level production of secondary metabolites.
Metabolic Engineering Involves the targeted modification of primary metabolic pathways to increase the supply of precursors for this compound biosynthesis. S. fradiae has been engineered to produce precursors for other polyketides. nih.govEngineering central carbon metabolism to enhance the availability of the building blocks for the this compound molecule could significantly boost its production.

The integration of these advanced technologies holds great promise for the rational design and engineering of Streptomyces fradiae for the overproduction of this compound.

Isolation, Purification, and Advanced Analytical Characterization

Methodologies for Fradicin Isolation from Fermentation Broths

The initial recovery of this compound from the fermentation culture is a critical step that dictates the efficiency of the entire purification process. Conventional methods begin with the separation of the microbial cells (mycelium) from the liquid culture broth. google.com This is typically achieved through filtration or centrifugation. google.com Both the mycelium and the filtrate can contain the target compound, necessitating distinct extraction strategies for each fraction. google.com

Solvent extraction is a primary method for isolating this compound from both the filtrate and the mycelial cake. The choice of solvent is critical and is based on the polarity and solubility of this compound.

For the filtrate, hydrophobic solvents are employed to extract this compound. google.com The mycelium, on the other hand, is typically first treated with a water-miscible solvent like acetone (B3395972) or methanol (B129727) to release the compound from the cellular structures. google.com This solvent extract is then concentrated under a vacuum, and the resulting residue is subsequently extracted with the same types of hydrophobic solvents used for the filtrate. google.com

A common approach involves adjusting the pH of an aqueous solution to render the this compound more soluble in an organic solvent, followed by extraction. For instance, an acidic water extract can be neutralized and then made weakly alkaline before being extracted with a solvent like ethyl acetate. google.com This process yields a crude powder containing this compound. google.com

Table 1: Solvents Used in the Extraction of this compound

SolventPurposeReference
Ethyl AcetateExtraction from filtrate and mycelial extract google.com
Chloroform (B151607)Extraction from filtrate and mycelial extract google.com
Ethylene ChlorideExtraction from filtrate and mycelial extract google.com
AcetoneInitial extraction from mycelium google.com
MethanolInitial extraction from mycelium google.com

Following solvent extraction, the crude material containing this compound requires further separation from other co-extracted compounds. google.com Column chromatography is a fundamental technique used for this purpose. journalagent.com Adsorbents like alumina (B75360) and silica (B1680970) gel are commonly used as the stationary phase. google.comjournalagent.com

In one documented method, the crude powder containing this compound is subjected to alumina column chromatography. google.com The column is developed with a solvent system, such as a mixture of chloroform and methanol, to separate the components based on their differential adsorption to the alumina. google.com Another approach utilizes columns packed with Superfiltrol-Celite 545 for the chromatographic separation of mycelial extracts. researchgate.net These initial chromatographic steps are designed to fractionate the crude extract and isolate the portion containing this compound. google.com

Advanced Purification Strategies for High Purity this compound

Achieving high purity is essential for accurate structural analysis and requires more refined purification techniques beyond initial extraction and basic chromatography.

To obtain highly pure this compound, multiple chromatographic techniques are often employed in succession. frontiersin.org This multi-step approach leverages different separation principles to remove closely related impurities. bioradiations.com After an initial separation on an alumina column, fractions containing this compound can be further purified using gel filtration chromatography. google.com Specifically, Sephadex LH-20 column chromatography with methanol as the mobile phase has been successfully used to purify this compound. google.com This combination of adsorption chromatography (alumina) followed by size-exclusion or partition chromatography (Sephadex) is an effective strategy for isolating the compound. google.comfrontiersin.org

Table 2: Multi-Stage Purification Process for this compound

StepTechniqueStationary PhaseMobile Phase / SolventPurposeReference
1Adsorption ChromatographyAluminaChloroform and MethanolInitial fractionation of crude extract google.com
2Gel Filtration ChromatographySephadex LH-20MethanolFinal purification of this compound fractions google.com

Crystallization is the definitive step for obtaining this compound in a highly pure, crystalline form. researchgate.net This process relies on the principle of dissolving the purified but still amorphous this compound in a suitable solvent or solvent mixture and then creating conditions of supersaturation to induce the formation of crystals. numberanalytics.com

One method involves recrystallizing the purified this compound from a methanol-chloroform solvent system, which yields the compound as yellow needles. google.com An alternative method, particularly suited for larger-scale operations, involves a pH-controlled phase separation of an extract. researchgate.net This is followed by the precipitation of the this compound base at a high pH to induce crystallization. researchgate.net Initiating crystallization can sometimes be facilitated by techniques such as scratching the flask's inner surface or adding a seed crystal. libretexts.org

Spectroscopic and Spectrometric Elucidation of this compound Structure

Once pure this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods. numberanalytics.com Each technique provides specific pieces of information that, when combined, reveal the complete molecular architecture. scribd.com

The molecular weight of this compound has been determined to be approximately 500 using the Berger method. google.com Mass spectrometry is a key tool for determining the molecular weight and formula of a compound with high precision. globalresearchonline.net

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. globalresearchonline.net The IR spectrum of this compound shows absorption maxima (νmax) at several wavenumbers, indicating the presence of specific chemical bonds. google.com

Table 3: Reported Physical and Spectroscopic Data for this compound

PropertyValue / ObservationMethod/TechniqueReference
Physical AppearanceYellow needlesCrystallization google.com
Melting Point210 °C (with decomposition)N/A google.com
Molecular Weight~500Berger method google.com
Infrared (IR) Spectrum (νmax cm⁻¹)1490, 1440, 1370, 1250, 700Infrared Spectroscopy google.com

In addition to IR spectroscopy, other methods like Ultraviolet-Visible (UV-Vis) spectroscopy help identify conjugated systems, while Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule. globalresearchonline.net Together, these advanced analytical techniques are indispensable for the complete structural elucidation of complex natural products like this compound. numberanalytics.comacdlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of organic molecules like this compound. nih.govlibretexts.orglibretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular skeleton and the determination of stereochemistry. embl-hamburg.de Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed to piece together the connectivity and spatial arrangement of atoms within the this compound molecule. embl-hamburg.de While NMR is a powerful tool for structure determination, the process can be time-intensive, especially for complex molecules. nih.govarxiv.org

Table 1: Key NMR Techniques for this compound Structural Analysis

NMR ExperimentInformation Obtained
¹H NMRProvides information on the number, type, and connectivity of hydrogen atoms.
¹³C NMRReveals the number and types of carbon atoms in the molecule.
COSY (Correlation Spectroscopy)Shows correlations between coupled protons, helping to establish neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation)Establishes long-range correlations between protons and carbons (2-3 bonds away), crucial for connecting different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy)Provides information about the spatial proximity of atoms, aiding in the determination of stereochemistry.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and formula of this compound with high accuracy. rsc.orgmsu.edu This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). wikipedia.org High-resolution mass spectrometry (HRMS) can provide the elemental composition of this compound, confirming its molecular formula.

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural clues. wikipedia.orglibretexts.orglibretexts.org When the molecular ion breaks apart into smaller fragments, the masses of these fragments can indicate the presence of specific substructures within the this compound molecule. msu.edulibretexts.org This fragmentation analysis complements NMR data in confirming the proposed structure. wikipedia.org

Table 2: Application of Mass Spectrometry in this compound Characterization

Mass Spectrometry TechniqueKey Application
High-Resolution Mass Spectrometry (HRMS)Precise determination of molecular weight and elemental composition.
Tandem Mass Spectrometry (MS/MS)Detailed analysis of fragmentation patterns to elucidate structural motifs.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify specific functional groups present in the this compound molecule. mrclab.com

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by molecular vibrations. mrclab.com Different functional groups (e.g., hydroxyls, carbonyls, double bonds) absorb at characteristic frequencies, providing a "fingerprint" of the functional groups within this compound. mrclab.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy analyzes the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. process-insights.commsu.edu This technique is particularly useful for identifying chromophores, such as conjugated systems, which are often present in complex organic molecules. msu.edu The wavelength of maximum absorbance (λmax) can provide initial clues about the electronic structure of this compound. process-insights.com

Table 3: Spectroscopic Data for Functional Group Analysis of this compound

Spectroscopic TechniqueInformation ProvidedTypical Wavelength/Frequency Range
Infrared (IR) SpectroscopyIdentification of functional groups (e.g., O-H, C=O, C=C).4000 - 400 cm⁻¹
Ultraviolet-Visible (UV-Vis) SpectroscopyDetection of chromophores and conjugated systems.200 - 800 nm process-insights.comgoogleapis.com

Development of Quantitative Analytical Methods for this compound

Once the structure of this compound is established, reliable methods for its quantification are necessary for various applications.

Chromatographic Quantification (e.g., HPLC-UV, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating this compound from complex mixtures. rsc.org When coupled with a UV detector (HPLC-UV), it provides a robust method for quantification. nih.gov The area under the chromatographic peak is proportional to the concentration of this compound, allowing for accurate measurement. nih.govmdpi.com

For even greater sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. rsc.orgmdpi.com This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the quantification of this compound at very low concentrations. researchgate.net LC-MS is particularly advantageous when analyzing samples with complex matrices. rsc.org

Table 4: Comparison of Chromatographic Methods for this compound Quantification

MethodPrincipleAdvantagesTypical Limits of Detection (LOD)
HPLC-UVSeparation by HPLC, detection by UV absorbance.Robust, cost-effective, good for routine analysis. nih.govng/mL to µg/mL range. mdpi.comresearchgate.net
LC-MSSeparation by HPLC, detection by mass spectrometry.High sensitivity, high selectivity, suitable for complex matrices. rsc.orgresearchgate.netpg/mL to ng/mL range. mdpi.com

Bioassays for Relative Potency Assessment

Bioassays are essential for determining the biological activity or relative potency of this compound. eurachem.orgbiopharminternational.com These assays measure the effect of this compound on a biological system, such as a cell culture or an enzyme. pharmaron.com The potency of a test sample of this compound is typically determined relative to a reference standard. quantics.co.ukbebpa.org By comparing the dose-response curves of the test sample and the reference standard, the relative potency can be calculated. eurachem.orgquantics.co.uk This is crucial for ensuring the consistency and efficacy of this compound in biological applications. biopharminternational.compharmaron.com

Table 5: Key Aspects of Bioassays for this compound

ParameterDescription
Principle Measures the biological response to varying concentrations of this compound.
Endpoint A measurable outcome, such as cell viability, enzyme inhibition, or gene expression.
Relative Potency The activity of a test sample compared to a reference standard. quantics.co.uk
Dose-Response Curve A graphical representation of the relationship between the dose of this compound and the observed biological effect.

Mechanisms of Microbial Resistance to Fradicin

Molecular Mechanisms of Resistance

The phenotypic changes observed in fradicin-resistant microorganisms are underpinned by specific molecular alterations. The primary molecular strategies that bacteria employ to resist antibiotics include enzymatic inactivation of the drug, modification of the cellular target, and active efflux of the antibiotic from the cell. libretexts.orgnih.govreactgroup.org

One of the most common mechanisms of antibiotic resistance is the production of enzymes that can chemically modify or degrade the antibiotic molecule, rendering it inactive. libretexts.orgnih.gov This strategy is widely observed for various classes of antibiotics, including β-lactams, aminoglycosides, and macrolides. libretexts.orgresearchgate.net

For example, β-lactamases are enzymes that hydrolyze the β-lactam ring of penicillins and cephalosporins, inactivating these drugs. libretexts.org Similarly, aminoglycoside-modifying enzymes can add chemical groups such as acetyl, phosphate (B84403), or adenyl groups to the antibiotic, which prevents it from binding to its ribosomal target. researchgate.netnih.gov

In the context of this compound, resistance could arise from bacterial enzymes that catalyze similar modifications. For instance, hydrolases could cleave essential bonds in the this compound molecule, or transferases could add chemical moieties that sterically hinder its interaction with its target. mdpi.com The genes encoding these resistance enzymes are often located on mobile genetic elements like plasmids and transposons, which can be easily transferred between bacteria, facilitating the spread of resistance. libretexts.org

Antibiotics typically function by binding to a specific molecular target within the bacterial cell, such as an enzyme or a ribosomal component, and inhibiting its function. nih.gov Mutations in the gene encoding the target protein can alter its structure, reducing the binding affinity of the antibiotic. nih.gov This allows the target to continue functioning even in the presence of the drug. nih.gov

This mechanism of resistance is common for antibiotics like rifampicin, which targets RNA polymerase, and fluoroquinolones, which target DNA gyrase and topoisomerase IV. nih.govnih.gov A single amino acid substitution in the target protein can be sufficient to confer a high level of resistance. nih.gov

If the cellular target of this compound is a specific protein, then mutations in the gene encoding that protein could be a primary mechanism of resistance. Identifying these mutations would involve sequencing the relevant gene in both susceptible and resistant strains and comparing the sequences.

Efflux pumps are protein complexes located in the bacterial cell membrane that actively transport toxic substances, including antibiotics, out of the cell. reactgroup.orgfrontiersin.org By reducing the intracellular concentration of the antibiotic, efflux pumps can prevent it from reaching its target at a high enough concentration to be effective. reactgroup.orgfrontiersin.org

There are several families of efflux pumps, some of which are specific for a particular substrate, while others, known as multidrug resistance (MDR) efflux pumps, can recognize and export a wide range of structurally diverse compounds. frontiersin.orgnih.gov The overexpression of these MDR pumps is a common cause of resistance to multiple antibiotics. mdpi.com

The genes encoding efflux pumps can be located on the bacterial chromosome or on plasmids. mdpi.com Increased expression of these genes, often regulated by specific environmental signals or mutations in regulatory genes, can lead to an enhanced efflux capacity and consequently, antibiotic resistance. mdpi.com Resistance to this compound could therefore be mediated by the upregulation of existing efflux pumps or the acquisition of new efflux pump genes.

Interactive Table: Overview of Molecular Resistance Mechanisms

MechanismDescriptionExample Antibiotic ClassesGenetic Basis
Enzymatic Inactivation Production of enzymes that modify or degrade the antibiotic.β-lactams, AminoglycosidesPlasmids, Transposons, Chromosome
Target Site Alteration Mutations in the gene encoding the antibiotic's cellular target.Rifamycins, FluoroquinolonesChromosomal mutations
Efflux Pumps Active transport of the antibiotic out of the bacterial cell.Tetracyclines, MacrolidesChromosome, Plasmids

This table provides a general overview and is not specific to this compound.

Genetic Basis of this compound Resistance

The genetic underpinnings of antibiotic resistance are a cornerstone of microbiology, involving specific genes and their transfer between organisms.

Identification of Resistance Genes and Alleles

The development of resistance to an antibiotic is often linked to the presence of specific resistance genes. These genes may encode enzymes that inactivate the antibiotic, proteins that modify the drug's target, or efflux pumps that actively remove the compound from the cell. Such genes can arise through spontaneous mutation or be acquired from other resistant organisms.

However, searches of scientific databases and literature have not yielded the identification of any specific genes or alleles that confer resistance to this compound. While the producer organism, Streptomyces fradiae, likely possesses self-resistance genes to avoid suicide, the identity and function of these genes in the context of this compound are not described.

Horizontal Gene Transfer Mechanisms and Dissemination of Resistance

Horizontal gene transfer (HGT) is a critical mechanism for the spread of antibiotic resistance throughout microbial populations. This process, which includes transformation, transduction, and conjugation, allows for the rapid dissemination of resistance genes, often carried on mobile genetic elements like plasmids and transposons.

While HGT is a well-documented phenomenon for many antibiotics, there is no specific information available that details its role in the potential spread of this compound resistance. The absence of identified this compound resistance genes naturally precludes any studies on their dissemination through these mechanisms.

Ecological and Environmental Role of Fradicin

Role of Fradicin in Microbial Competition and Interactions in Natural Environments

The production of antimicrobial compounds like this compound is a key strategy employed by Streptomyces species to compete for resources and establish dominance in their ecological niches. auctoresonline.orgscielo.org.co These interactions are complex and can shape the structure and function of microbial communities.

Inter-species Dynamics in Soil and Other Niches

In the soil, a densely populated and competitive environment, the ability to inhibit the growth of other microorganisms is crucial for survival. auctoresonline.orgnih.gov this compound, with its antifungal properties, likely acts as a chemical weapon, allowing Streptomyces fradiae to outcompete other fungi and bacteria for essential nutrients and space. auctoresonline.orgarchive.org This antagonistic interaction helps S. fradiae to secure its niche. The production of such secondary metabolites is a common strategy among Streptomyces species, which are known for producing a wide array of antibiotics. auctoresonline.orgontosight.ai

The dynamics of these interactions are not limited to simple inhibition. The presence of this compound can lead to a cascade of responses from other microbes. Some may be sensitive and their populations decline, while others may possess or develop resistance mechanisms. This interplay of production and resistance is a continuous evolutionary pressure that drives microbial diversity and community composition in the soil. nih.gov The spatial structure of the environment also plays a critical role; in a structured medium like soil, local interactions are intensified, potentially amplifying the competitive advantage conferred by this compound production. frontiersin.org

Influence on Microbial Community Structure

By selectively inhibiting the growth of susceptible fungi and other microorganisms, this compound can significantly alter the composition and structure of the local microbial community. frontiersin.org This can have several cascading effects on the ecosystem. For instance, by suppressing dominant fungal species, this compound may create opportunities for other, less competitive species to thrive, thereby influencing microbial diversity.

Stability and Persistence of this compound in Environmental Matrices

The ecological impact of this compound is intrinsically linked to its stability and persistence in the environment. A compound that degrades rapidly will have a transient effect, while a more persistent compound can exert a longer-lasting influence on microbial communities. lidsen.comcia.org.uk

Degradation Pathways in Soil and Water

The degradation of organic compounds like this compound in the environment occurs through both biotic and abiotic pathways. Microbial degradation is a primary mechanism, where soil microorganisms utilize the compound as a carbon or energy source, breaking it down into simpler molecules. globalscienceresearchjournals.orgresearchgate.net The rate and extent of this biodegradation depend on the presence of microorganisms with the necessary enzymatic machinery. researchgate.netdergipark.org.tr

Abiotic degradation processes include hydrolysis and photolysis. researchgate.net Hydrolysis is the breakdown of a compound due to reaction with water, and its rate can be influenced by pH. researchgate.net Photolysis is degradation caused by light energy. The specific chemical structure of this compound will determine its susceptibility to these degradation pathways. While detailed studies on this compound's specific degradation pathways are not extensively available, the general principles of pesticide and antibiotic degradation suggest that a combination of these processes will contribute to its breakdown in soil and water. globalscienceresearchjournals.orgresearchgate.netmdpi.com

Impact of Environmental Factors (e.g., pH, Microbial Activity) on this compound Fate

Several environmental factors can influence the stability and persistence of this compound. globalscienceresearchjournals.orgmdpi.comresearchgate.net

pH: The acidity or alkalinity of the soil and water can affect the rate of chemical hydrolysis of this compound. globalscienceresearchjournals.orgmdpi.com For many organic molecules, stability is pH-dependent.

Microbial Activity: The abundance and diversity of the microbial community are critical for biodegradation. globalscienceresearchjournals.orgresearchgate.net Soils with high microbial activity are likely to exhibit faster degradation of this compound. Factors that promote microbial growth, such as the availability of other nutrients and favorable temperature and moisture conditions, will also enhance degradation rates. globalscienceresearchjournals.orgresearchgate.net

Temperature: Temperature affects both the rate of chemical reactions and microbial metabolic activity. mdpi.comoregonstate.education Generally, higher temperatures, up to an optimum, will increase the rate of degradation.

Organic Matter: The presence of organic matter in soil can influence the fate of this compound through adsorption. This compound may bind to organic particles, which can affect its bioavailability for microbial degradation and its mobility in the soil column.

Contribution of this compound to Ecosystem Functioning

The production of this compound by Streptomyces fradiae can have broader implications for ecosystem functioning, primarily through its influence on microbial community dynamics and nutrient cycling. nih.govejpsoil.eu By structuring the microbial community, this compound can impact the efficiency of processes such as decomposition and nutrient mineralization. researchgate.netscielo.sa.cr

Impact on Nutrient Cycling and Organic Matter Decomposition

This compound, an antifungal antibiotic produced by the soil bacterium Streptomyces fradiae, plays a significant, albeit indirect, role in the intricate processes of nutrient cycling and organic matter decomposition. researchgate.netijpbs.comfrontiersin.org The influence of this stable compound is primarily mediated through its effect on soil microbial populations, which are the main drivers of these ecological functions.

The production of antibiotics like this compound by Streptomyces is not constant; it is significantly influenced by the surrounding soil environment. Research has shown that the synthesis of such compounds is often enhanced in localized areas with high concentrations of organic matter. unl.edu This suggests a feedback loop where the decomposition of organic materials creates a nutrient-rich environment that, in turn, promotes the production of this compound by S. fradiae.

Streptomyces fradiae itself is an active participant in the decomposition of complex organic materials. ncl.ac.uknih.gov These bacteria are saprophytic, meaning they obtain nutrients by breaking down dead organic matter, thus contributing to the turnover of organic materials and the formation of humus. ncl.ac.uknih.gov The organism can utilize a variety of complex carbon and nitrogen sources, highlighting its role in the mineralization of organic nutrients. asm.orgasm.org

The primary ecological function of this compound in this context is its potent antifungal activity. researchgate.net Fungi are primary decomposers of complex plant polymers, such as cellulose (B213188) and lignin, in many soil ecosystems. By inhibiting the growth and activity of susceptible fungal species, this compound can alter the rate and pathway of organic matter decomposition. This selective pressure can lead to shifts in the microbial community structure, potentially favoring bacteria or resistant fungal strains in the decomposition process. Such alterations can consequently affect the release of essential nutrients like nitrogen, phosphorus, and carbon back into the soil. nih.govceh.ac.uk

Furthermore, this compound has been noted for its considerable stability in various soil types. unl.edu This persistence means that its influence on the soil microbiome is not merely transient but can have a lasting impact on the ecological dynamics of decomposition and nutrient flow. The stability of this compound is influenced by factors such as soil pH and the potential for adsorption to soil particles. unl.edu

Table 1: Stability and Production of this compound in Soil

Attribute Finding Source(s)
Stability This compound is reported to be very stable in a number of soils. unl.edu
Production Substantial amounts of antibiotics are produced in sterile soil supplemented with organic matter. unl.edu

| Influencing Factors | Stability can be affected by soil pH and adsorption to soil particles. | unl.edu |

Table 2: Nutritional Versatility of the this compound-Producer, Streptomyces fradiae

Nutrient Source Role in Metabolism Ecological Implication Source(s)
Amino Acids Utilized as both carbon and nitrogen sources for growth. Active role in the decomposition of proteins and other nitrogenous organic matter. asm.orgasm.org
Complex Carbohydrates Can utilize sources like cellulose. Contributes to the breakdown of plant-based organic material and humus formation. nih.govasm.org

| Phosphates | Essential for the biosynthesis of certain secondary metabolites. | Participates in the phosphorus cycle. | nih.gov |

Interactions with Plant Microbiomes

The area of soil directly surrounding plant roots, known as the rhizosphere, hosts a dense and diverse community of microorganisms, collectively referred to as the plant microbiome. wikipedia.orgnih.gov This microbiome is crucial for plant health, aiding in nutrient uptake, promoting growth, and providing defense against pathogens. nih.govfrontiersin.org this compound, produced by the rhizosphere-competent bacterium Streptomyces fradiae, is positioned to be a significant modulator of these microbial communities, particularly the fungal members. d-nb.info

Streptomyces species are well-known inhabitants of the rhizosphere, where they engage in complex interactions with plants and other microbes. d-nb.info Plants can, to an extent, select for beneficial microbes through the release of root exudates, which serve as a food source. escholarship.org The presence of S. fradiae in this zone suggests a co-evolutionary relationship where the bacterium thrives on root-derived nutrients and, in return, may offer benefits to the plant.

The primary mechanism through which this compound interacts with the plant microbiome is through its targeted antifungal action. The fungal community (mycobiome) within the rhizosphere is a mix of pathogenic, symbiotic (like mycorrhizae), and saprophytic species. inrae.fr By suppressing the growth of certain fungi, this compound can directly influence the composition and structure of the root mycobiome.

This can have several consequences for the plant:

Protection from Pathogens: this compound's ability to inhibit pathogenic fungi can protect the plant from root diseases. This antagonistic activity is a form of biocontrol, where a beneficial microorganism suppresses a plant pathogen.

Altering Competitive Balances: By inhibiting certain fungal species, this compound may reduce competition for resources, potentially allowing beneficial bacteria or resistant, beneficial fungi to flourish. This can indirectly promote plant health by fostering a more favorable microbial community.

Modulation of Symbiotic Relationships: The antifungal activity of this compound could also potentially impact beneficial symbiotic fungi, such as arbuscular mycorrhizal fungi. The exact nature of this interaction would depend on the sensitivity of these specific fungi to the compound.

Table 3: Compound Names Mentioned

Compound Name
This compound
Cellulose
Lignin
Nitrogen
Phosphorus

Future Directions and Research Perspectives

Exploration of Novel Fradicin Derivatives and Analogs

The core structure of this compound serves as a valuable template for creating new compounds with potentially improved properties. Scientists are exploring both biological and chemical methods to achieve this.

The instructions for building this compound are encoded in a set of genes within Streptomyces fradiae called a biosynthetic gene cluster (BGC). wikipedia.org This cluster directs a molecular assembly line of enzymes, primarily polyketide synthases (PKS), to construct the this compound molecule. wikipedia.orgmdpi.com By altering these genetic instructions, a process known as biosynthetic engineering, researchers can create structural variations of this compound. google.com This can involve activating or inactivating specific genes or employing mutasynthesis to introduce new chemical building blocks into the assembly process. mdpi.com Such genetic manipulations can lead to a diverse range of this compound analogs, each with unique structural modifications that could enhance their activity or other properties.

An alternative to genetic manipulation is the direct chemical modification of the this compound molecule after it has been produced and isolated. This approach, known as semi-synthesis, involves using the natural this compound as a starting scaffold and applying chemical reactions to alter its structure. open.edueupati.eu Modifications can be targeted to specific functional groups on the molecule to improve factors like stability, efficacy, or how it is absorbed by the body. eupati.eu This strategy has been successfully used to enhance other natural product antibiotics, such as penicillin and vancomycin, demonstrating its potential for developing improved this compound-based therapeutics. eupati.eumcmaster.ca The complex structure of natural products like this compound offers many potential sites for these chemical modifications. sioc-journal.cn

High-Throughput Screening and Bioprospecting for this compound-like Compounds

The search for new antibiotics is an ongoing effort, and nature remains a vast, untapped resource. Modern techniques are accelerating the discovery of novel compounds that are structurally or functionally similar to this compound.

Historically, many antibiotics have been discovered from soil-dwelling bacteria. researchgate.net However, scientists are now turning their attention to underexplored and extreme environments, such as polar regions, marine sediments, and mangrove forests, in the search for new microorganisms. nih.govfrontiersin.org These unique habitats may host novel bacterial strains with the ability to produce unique bioactive compounds. frontiersin.org This process, known as bioprospecting, involves systematically screening these diverse microbial sources to find new natural products. patsnap.comresearchgate.net By focusing on these untapped environments, researchers hope to discover new this compound-like molecules that have evolved unique properties to suit their harsh surroundings. frontiersin.org

Advances in DNA sequencing have revealed that the genomes of many microorganisms contain "silent" or "cryptic" biosynthetic gene clusters (BGCs). mdpi.comnih.gov These are sets of genes that have the potential to produce natural products but are not switched on under typical laboratory conditions. nih.govnih.gov Genome mining uses computational tools to search through vast amounts of genomic data to identify these hidden BGCs. wikipedia.orgmdpi.com Tools like antiSMASH can analyze a microbe's genome and predict the structures of the potential secondary metabolites. frontiersin.orgwhiterose.ac.uk Once a promising cryptic cluster is identified, researchers can use various techniques, such as CRISPR technology or altering culture conditions, to activate it and trigger the production of new compounds. nih.govfrontiersin.org This approach represents a powerful strategy for unlocking the hidden biosynthetic potential of microbes to discover novel this compound-like molecules. frontiersin.org

Advanced Structural Biology Approaches for Target-Ligand Interactions

To rationally design more effective drugs, it is crucial to understand precisely how they interact with their molecular targets within a cell. pharmasalmanac.com Advanced structural biology provides the tools to visualize these interactions at an atomic level.

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of a compound like this compound when it is bound to its biological target. pharmasalmanac.comfrontiersin.org This detailed structural information reveals the specific interactions—the "lock and key" fit—between the drug and its target. frontiersin.orgspringernature.com Understanding these target-ligand interactions provides a blueprint that can guide the design of new this compound derivatives with improved potency and selectivity, ultimately leading to more effective and safer medicines. pharmasalmanac.comfrontiersin.org

Research ApproachDescriptionGoal
Biosynthetic Engineering Genetic modification of the biosynthetic gene cluster (BGC) responsible for this compound production.Create novel this compound analogs with diverse structures.
Semi-Synthetic Modification Chemical alteration of the isolated, natural this compound molecule.Improve properties such as stability, solubility, and efficacy.
Bioprospecting Searching for and isolating microorganisms from underexplored environments.Discover new, naturally occurring this compound-like compounds.
Genomic Mining Using computational tools to find and activate silent biosynthetic gene clusters in microbial genomes.Unlock the production of previously unknown natural products.
Structural Biology Using techniques like X-ray crystallography and cryo-EM to visualize drug-target interactions.Understand the mechanism of action to enable rational drug design.

Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

A definitive understanding of a drug's mechanism of action at an atomic level is crucial for further development and optimization. Techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) are instrumental in providing high-resolution three-dimensional structures of drug-target complexes. who.intnih.govarxiv.org

Currently, there is a notable absence of published studies in the scientific literature detailing the crystallographic or cryo-EM structures of this compound bound to its molecular target. While the precise target of this compound is not consistently defined in recent literature, some sources suggest it may function by binding to the ribosome, similar to aminoglycoside or streptogramin antibiotics. ontosight.aipharmacyconcepts.in

Future research endeavors should prioritize the determination of these structures. X-ray crystallography, a powerful technique for obtaining atomic-level details of molecular interactions, could be employed once the specific target is identified and co-crystallized with this compound. nih.govnih.gov This would reveal the exact binding pocket, the key amino acid residues involved in the interaction, and the conformational changes induced upon binding. For larger and more complex targets, such as the entire ribosome, cryo-EM has emerged as a revolutionary alternative, capable of determining near-atomic resolution structures of biomolecules in a vitrified state without the need for crystallization. dsmz.dearxiv.orgebi.ac.uk Elucidating the this compound-target structure would provide an invaluable blueprint for structure-based drug design, enabling the rational modification of this compound to enhance its potency or broaden its spectrum of activity.

Computational Modeling and Molecular Dynamics Simulations

In concert with structural biology methods, computational approaches offer dynamic insights into molecular interactions. Computational modeling and molecular dynamics (MD) simulations can predict and analyze the behavior of molecules over time, providing a deeper understanding of binding kinetics and thermodynamics. nih.govnih.govmdpi.com

As of now, specific computational models or MD simulation studies focused on this compound are not available in peer-reviewed literature. The application of these techniques is contingent on having a high-quality structure of the target protein, which, as noted, is not yet determined.

Once a structural model of the this compound-target complex is obtained, MD simulations could be performed to:

Analyze Binding Stability: Simulate the dynamic stability of the this compound-target complex, calculating parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility of the protein and the ligand in the binding pocket. nih.gov

Predict Binding Affinity: Use computational methods to estimate the binding free energy, which is crucial for predicting the potency of this compound and its potential derivatives. nih.gov

Elucidate Interaction Mechanisms: Provide a frame-by-frame visualization of how this compound interacts with its target, identifying key hydrogen bonds, and electrostatic or hydrophobic interactions that govern the binding process. nih.gov

These computational studies would be essential for a virtual screening of this compound analogs or for designing new modifications, thereby accelerating the discovery of more effective compounds. mdpi.com

Integrated Multi-Omics Approaches for Comprehensive Understanding

Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of biological processes. rsc.orgmdpi.comnih.gov Such an approach could offer a holistic understanding of this compound's biosynthesis, its mechanism of action, and the resistance pathways it may trigger in microorganisms.

Genomics, Transcriptomics, and Metabolomics in this compound Research

The producing organism, Streptomyces fradiae, has been the subject of genomic and metabolomic studies, primarily focusing on other secondary metabolites like neomycin and tylosin (B1662201). dsmz.demdpi.com Whole-genome sequencing of various S. fradiae strains has revealed numerous biosynthetic gene clusters (BGCs), indicating a vast potential for producing diverse natural products. nih.govdsmz.de

A dedicated multi-omics study on this compound would involve:

Genomics: Identifying the specific BGC responsible for this compound production within the S. fradiae genome. Genome mining tools can predict clusters, which can then be verified through genetic manipulation. frontiersin.org

Transcriptomics: Using RNA-sequencing to study the expression levels of genes within the this compound BGC under different growth conditions. This can reveal the regulatory elements that control its production. dsmz.denih.gov It could also be used to analyze the transcriptional response of target organisms when exposed to this compound, highlighting the pathways that are perturbed. frontiersin.org

Metabolomics: Employing techniques like liquid chromatography-mass spectrometry (LC-MS) to detect this compound and its biosynthetic intermediates in S. fradiae cultures. metwarebio.com Non-targeted metabolomics could provide a comprehensive profile of the metabolic changes associated with this compound production or its effects on target cells. dsmz.demdpi.com

Integrating these datasets would create a powerful model to understand and potentially engineer the biosynthesis of this compound for improved yields or the production of novel analogs.

Proteomics for Mechanism of Action and Resistance Studies

Proteomics, the large-scale study of proteins, is a powerful tool for identifying drug targets and understanding resistance mechanisms. rsc.orgfrontiersin.org By comparing the proteomes of microbial cells in the presence and absence of an antibiotic, researchers can identify proteins whose expression levels or post-translational modifications are altered. frontiersin.orggoogle.com

Currently, there are no specific proteomic studies published that investigate the effects of this compound. Future research using proteomics could be pivotal in:

Mechanism of Action: Identifying the direct protein target of this compound through methods like thermal proteome profiling or other chemoproteomic approaches that measure changes in protein stability or abundance upon drug binding. nih.gov

Resistance Mechanisms: Analyzing the proteomic changes in bacteria that have developed resistance to this compound. This could reveal the upregulation of efflux pumps, drug-modifying enzymes, or alterations in the target protein, providing a clear picture of how resistance emerges at the molecular level. nih.govfrontiersin.org

Such studies are critical for understanding the long-term viability of an antibiotic and for developing strategies to overcome resistance.

Investigating this compound's Role in Quorum Sensing and Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics. scielo.br Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence. mdpi.commdpi.com Investigating how antibiotics affect these processes is a key area of modern microbiology.

Modulation of Microbial Communication Systems

There is no current research demonstrating that this compound can modulate quorum sensing or inhibit biofilm formation. Many other natural products have been shown to interfere with QS signaling pathways, thereby reducing the virulence of pathogens without killing them, which can be an effective anti-pathogenic strategy. mdpi.comsciopen.comnih.gov

Future research should investigate whether this compound, particularly at sub-inhibitory concentrations, has any effect on these systems. Experiments could include:

Biofilm Assays: Quantifying the ability of various bacterial or fungal pathogens to form biofilms in the presence of different concentrations of this compound. mdpi.com

Quorum Sensing Inhibition Assays: Using reporter strains that produce a detectable signal (like pigment or light) under the control of a QS system to see if this compound can disrupt this signaling.

Virulence Factor Analysis: Measuring the production of key virulence factors that are often regulated by QS, such as pyocyanin (B1662382) in Pseudomonas aeruginosa, in the presence of this compound.

Discovering anti-biofilm or anti-quorum sensing activities for this compound would represent a significant advancement, potentially repurposing an old antibiotic for new applications in combating chronic and drug-resistant infections.

Impact on Biofilm Architecture and Persistence

Future research into the therapeutic applications of this compound must rigorously investigate its effects on the complex, three-dimensional structure and long-term viability of microbial biofilms. While direct studies on this compound remain limited, research on the broader class of aminoglycoside antibiotics provides a foundational framework for predicting its potential interactions and guiding future inquiry.

The architecture of a biofilm—a community of microorganisms encased in a self-produced extracellular polymeric substance (EPS)—is fundamental to its defense against antimicrobial agents. researchgate.netmdpi.com This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), creates a physical barrier that can impede antibiotic penetration. nih.govfrontiersin.org For aminoglycosides, which are cationic, interactions with negatively charged matrix components are a key area of investigation. mdpi.com Research on the aminoglycoside tobramycin (B1681333) has shown it can be sequestered at the biofilm periphery, preventing it from reaching cells in deeper layers. nih.gov This sequestration is a protective mechanism for the biofilm community. nih.gov Future studies should explore whether this compound is similarly trapped by matrix components, such as the polysaccharides Psl and Pel in Pseudomonas aeruginosa or β-1,3-glucan in Candida albicans, which are known to contribute to antibiotic resistance. mdpi.comnih.govplos.org

Conversely, some aminoglycosides have been shown to paradoxically induce biofilm formation at sub-inhibitory concentrations. frontiersin.org Studies on gentamicin, for instance, revealed that low doses can lead to an increase in biofilm thickness, biovolume, and EPS production in P. aeruginosa. biorxiv.org This response is considered a defensive strategy by the bacteria, linked to signaling pathways like the second messenger c-di-GMP. frontiersin.org A critical future direction will be to determine if this compound exhibits a similar dual role, and to identify the precise concentrations at which it might inhibit versus promote biofilm growth. Understanding this dose-dependent effect on biofilm architecture is essential for its potential clinical use.

The persistence of biofilms is largely attributed to a subpopulation of dormant, metabolically inactive "persister" cells. nih.gov These cells exhibit high tolerance to antibiotics and can repopulate the infection once treatment ceases. nih.gov Biofilms provide a protective niche for these persister cells to survive. nih.govnih.gov In Candida albicans, persisters are described as phenotypic variants that arise stochastically within biofilms and show multidrug tolerance. nih.govnih.gov The formation of these cells appears to be triggered by surface attachment. nih.gov For this compound to be considered an effective anti-biofilm agent, its impact on this persister population must be thoroughly evaluated. Future research should aim to answer whether this compound can effectively eliminate these tolerant cells, prevent their formation, or if the presence of persisters within biofilms contributes to this compound treatment failure, a phenomenon observed with many conventional antibiotics. youtube.com

Q & A

Basic Research Questions

Q. How to formulate a research question investigating fradicin’s mechanism of action against fungal pathogens?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:

  • Population: Specific fungal strains (e.g., Candida albicans).
  • Intervention: this compound exposure at varying concentrations.
  • Comparison: Existing antifungals (e.g., amphotericin B).
  • Outcome: Inhibitory efficacy (IC50 values) or cellular disruption observed via microscopy.
  • Time: Acute (24–72 hrs) vs. chronic exposure.
    Refine the question by identifying gaps in literature, such as unresolved resistance mechanisms or understudied fungal targets .

Q. What experimental design principles ensure robustness in assessing this compound’s antifungal activity?

  • Methodological Answer :

  • Controls : Include positive controls (known antifungals) and negative controls (solvent-only treatments).
  • Replicates : Minimum triplicate trials to account for biological variability.
  • Blinding : Randomize sample processing to reduce bias in data interpretation.
  • Dosage Range : Test sub-inhibitory to supra-inhibitory concentrations to establish dose-response curves.
    Reference statistical validation methods from for reproducibility .

Q. How to collect and validate data on this compound’s cytotoxicity in mammalian cell lines?

  • Methodological Answer :

  • Use standardized assays (e.g., MTT or lactate dehydrogenase assays) to quantify cell viability.
  • Cross-validate results with complementary techniques (e.g., flow cytometry for apoptosis markers).
  • Include raw data tables in appendices with detailed metadata (e.g., cell passage number, incubation conditions) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy data across different fungal strains?

  • Methodological Answer :

  • Reanalysis : Apply multivariate statistics (e.g., ANOVA with post-hoc tests) to identify strain-specific outliers.
  • Study Design Audit : Evaluate confounding variables (e.g., culture media composition, incubation temperature).
  • Meta-Analysis : Compare findings with prior studies using systematic review frameworks (PRISMA guidelines) .

Q. What strategies optimize this compound’s extraction and purification for structural analysis?

  • Methodological Answer :

  • Chromatography : Use HPLC-MS with gradient elution to separate this compound from co-extracted metabolites.

  • Parameter Optimization : Adjust pH, solvent polarity, and column temperature iteratively (see Table 1).

  • Validation : Confirm purity via NMR or crystallography and report lot numbers for reagents .

    Table 1 : Example Parameters for this compound Purification

    ParameterTested RangeOptimal Value
    Column Temperature25°C–40°C30°C
    Mobile Phase pH6.0–8.07.2
    Flow Rate0.5–2.0 mL/min1.2 mL/min

Q. How to integrate multi-omics data to elucidate this compound’s resistance mechanisms?

  • Methodological Answer :

  • Transcriptomics : Compare RNA-seq profiles of resistant vs. susceptible strains post-exposure.
  • Proteomics : Identify overexpression of efflux pumps or target-site mutations via LC-MS/MS.
  • Data Integration : Use bioinformatics tools (e.g., STRING, KEGG pathways) to map interactions.
    Address limitations (e.g., false-discovery rates) using Bonferroni correction .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to studies involving this compound in animal models?

  • Methodological Answer :

  • Obtain institutional animal care committee approval (IACUC or equivalent).
  • Adhere to the 3Rs (Replacement, Reduction, Refinement) for humane endpoints.
  • Disclose conflicts of interest (e.g., funding sources) in supplementary materials .

Q. How to ensure reproducibility in this compound research across labs?

  • Methodological Answer :

  • Publish detailed protocols (e.g., via protocols.io ) with step-by-step workflows.
  • Share raw datasets and analysis code in public repositories (e.g., GitHub, Zenodo).
  • Use standardized strain repositories (e.g., ATCC) to minimize genetic variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.